C12-15 PARETH-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

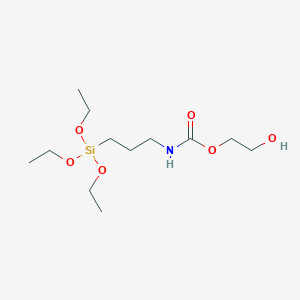

C12-15 PARETH-2, with the chemical formula C24H50O and CAS registry number 68131-39-5, is a compound commonly used in personal care products and cosmetics. It belongs to the class of ethoxylated alcohols, which are nonionic surfactants. This compound is known for its emulsifying and cleansing properties, making it a popular ingredient in various skincare and haircare products. It helps to improve the texture and stability of formulations, allowing for better spreadability and enhanced moisturization .

Applications De Recherche Scientifique

C12-15 PARETH-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology techniques to improve the stability and delivery of biological molecules.

Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability and stability of active ingredients.

Mécanisme D'action

Target of Action

C12-15 PARETH-2 is a non-ionic surfactant . Its primary targets are the interfaces between water and oils or dirt . It functions by breaking down these interfaces, allowing for the removal of oils and dirt .

Mode of Action

This compound interacts with its targets by forming micelle structures . These structures are created through the interaction of hydrophobic subunits, which are synthesized by the ethoxylation of polyethylene glycols with various organic acids . This interaction allows this compound to hold oils and dirt in suspension, facilitating their removal .

Biochemical Pathways

It disrupts the interface between water and oils or dirt, altering the normal state of these substances and enabling their removal .

Pharmacokinetics

It is primarily used in cosmetic formulations, where it functions as an emulsifier and surfactant .

Result of Action

The primary result of this compound’s action is the removal of oils and dirt. By breaking down the interface between water and these substances, it allows for their easy removal. This makes it an effective ingredient in products such as detergents and shampoos .

Action Environment

This compound is stable in many types of environments, from acidic to neutral to diluted alkalis . It is easily oxidized and can be hydrolyzed under strong acid or strong alkali conditions . It is also flammable and can cause irritation to skin, eyes, and the respiratory system . Environmental factors such as the presence of oxidizing and reducing agents, water hardness, and temperature can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

C12-15 PARETH-2 plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules by reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This interaction is crucial in processes such as emulsification, where this compound helps to stabilize mixtures of oil and water. Additionally, it can interact with membrane proteins, altering their function and potentially affecting cellular signaling pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by altering cell membrane properties, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the surfactant properties of this compound can disrupt lipid bilayers, leading to changes in membrane fluidity and permeability. This disruption can influence the activity of membrane-bound enzymes and receptors, ultimately affecting cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to and interact with biomolecules, such as proteins and lipids. By reducing surface tension, this compound facilitates the formation of micelles and emulsions, which can enhance the solubility and bioavailability of hydrophobic compounds. Additionally, it can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under normal conditions, but it can degrade over time, especially when exposed to light, heat, or oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in membrane integrity and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant changes in membrane properties, enzyme activity, and gene expression. Toxic or adverse effects may be observed at high doses, including cytotoxicity, inflammation, and disruption of normal cellular processes. These threshold effects highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It can interact with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels. For example, this compound can enhance the solubilization and transport of lipids, facilitating their uptake and utilization by cells. This interaction can influence overall metabolic homeostasis and energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the plasma membrane, where it exerts its surfactant effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and hydrophobicity, which determine its affinity for different cellular environments .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its surfactant properties and interactions with cellular membranes. It can be found in various compartments, including the plasma membrane, endoplasmic reticulum, and lipid droplets. The activity and function of this compound can be influenced by its localization, as it may interact with specific membrane proteins and lipids, affecting their function and cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

C12-15 PARETH-2 is synthesized through the ethoxylation of C12-15 fatty alcohols. The process involves the reaction of these fatty alcohols with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation, which refers to the number of ethylene oxide units added to the fatty alcohol, determines the properties of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where the fatty alcohols and ethylene oxide are continuously fed into the reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality. The resulting ethoxylated alcohol is then purified and formulated into various personal care and cosmetic products .

Analyse Des Réactions Chimiques

Types of Reactions

C12-15 PARETH-2 primarily undergoes reactions typical of ethoxylated alcohols. These include:

Oxidation: The ethoxylated alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ethoxylated alcohol back to the parent fatty alcohol.

Substitution: The hydroxyl group in this compound can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or anhydrides are typically used for esterification reactions, while alkyl halides are used for etherification.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Parent fatty alcohols.

Substitution: Esters and ethers.

Comparaison Avec Des Composés Similaires

C12-15 PARETH-2 is part of a broader class of ethoxylated alcohols, which include compounds such as:

- C12-15 PARETH-3

- C12-15 PARETH-4

- C12-15 PARETH-9

- C12-15 PARETH-12

These compounds differ in the degree of ethoxylation, which affects their solubility, emulsifying properties, and applications. For example, C12-15 PARETH-12 has a higher degree of ethoxylation compared to this compound, making it more hydrophilic and suitable for different formulations . The unique balance of hydrophilic and hydrophobic properties in this compound makes it particularly effective in personal care products where moderate emulsification and cleansing are required .

Propriétés

Numéro CAS |

68131-39-5 |

|---|---|

Poids moléculaire |

0 |

Synonymes |

C12-15 PARETH-2; C12-15 PARETH-3; C12-15 PARETH-4; C12-15 PARETH-5; C12-15 PARETH-7; C12-15 PARETH-9; C12-15 PARETH-10; C12-15 PARETH-11 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.